(1R)-2-amino-1-cyclopentylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-amino-1-cyclopentylethan-1-ol is a chiral compound with a cyclopentane ring attached to an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R)-2-amino-1-cyclopentylethan-1-ol typically involves the use of chiral sources and asymmetric synthesis techniques. One common method involves the asymmetric cycloaddition reaction of N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and hydrolysis steps . The reaction conditions are generally mild, and the process is designed to ensure high stereoselectivity and optical purity.
Industrial Production Methods
For large-scale industrial production, the preparation method involves similar steps but is optimized for cost-effectiveness and scalability. The use of readily available raw materials and efficient reaction conditions ensures that the production process is economically viable .
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-cyclopentylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various amides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, (1R)-2-amino-1-cyclopentylethan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and other fine chemicals .
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating the stereospecificity of biological processes .
Medicine
Medically, this compound is explored for its potential therapeutic effects. It is being studied for its role in drug development, particularly in the design of chiral drugs that can interact more effectively with biological targets .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its ability to undergo multiple chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products .
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-cyclopentylethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino alcohols and cyclopentane derivatives. Examples include (1R,3S)-3-amino-1-cyclopentanol and (1R,2S)-2-phenylcyclopropanaminium .
Uniqueness
What sets (1R)-2-amino-1-cyclopentylethan-1-ol apart is its specific chiral configuration and the presence of both an amino group and a hydroxyl group on the cyclopentane ring. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1R)-2-amino-1-cyclopentylethanol |
InChI |
InChI=1S/C7H15NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m0/s1 |
InChI Key |
CKKJQSVPBUAERO-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H](CN)O |
Canonical SMILES |
C1CCC(C1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.